REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:17]=[CH:16][C:8]([C:9]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])=[O:10])=[CH:7][CH:6]=1.[CH3:22][C:23]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:17]=[CH:16][C:8]([C:9]([CH:11]=[CH:12][C:13]([O:15][CH2:22][CH3:23])=[O:14])=[O:10])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
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6.05 g
|
Type
|
reactant
|
Smiles
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ClC1=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=CC=C1
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Name
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3-[4-(4-methylphenoxy)benzoyl]acrylic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |